molecular formula C23H28N2O2 B14395404 N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide CAS No. 90072-51-8

N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide

Cat. No.: B14395404
CAS No.: 90072-51-8
M. Wt: 364.5 g/mol
InChI Key: NMHYSEDZSMMKEB-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide is a complex organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes a benzamide core with additional functional groups that influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the acylation of aniline derivatives with acyl chlorides, followed by the introduction of the dibutylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amide products.

    Substitution: Nucleophilic substitution reactions are common, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-[imino(phenyl)acetyl]benzamide
  • N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide
  • N,N-Dipropyl-2-[imino(phenyl)acetyl]benzamide

Uniqueness

N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide is unique due to its specific dibutylamino group, which influences its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

CAS No.

90072-51-8

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

N,N-dibutyl-2-(2-imino-2-phenylacetyl)benzamide

InChI

InChI=1S/C23H28N2O2/c1-3-5-16-25(17-6-4-2)23(27)20-15-11-10-14-19(20)22(26)21(24)18-12-8-7-9-13-18/h7-15,24H,3-6,16-17H2,1-2H3

InChI Key

NMHYSEDZSMMKEB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2

Origin of Product

United States

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